molecular formula C8H4BrNO2S B13469551 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1783351-86-9

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B13469551
CAS-Nummer: 1783351-86-9
Molekulargewicht: 258.09 g/mol
InChI-Schlüssel: HMZCOZKCHKWVOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heteroaromatic compound that features a bromine atom at the 6th position of a thieno[2,3-b]pyridine ring system, with a carboxylic acid group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .

Eigenschaften

CAS-Nummer

1783351-86-9

Molekularformel

C8H4BrNO2S

Molekulargewicht

258.09 g/mol

IUPAC-Name

6-bromothieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12)

InChI-Schlüssel

HMZCOZKCHKWVOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C=C(S2)C(=O)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Bromothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase’s active site .

Biologische Aktivität

6-Bromothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a bromine atom and a carboxylic acid group, suggest that it may interact with various biological targets, making it a candidate for medicinal chemistry applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H4_4BrNO2_2S
  • Molecular Weight : 258.09 g/mol
  • SMILES Notation : C1=CC(=NC2=C1C=C(S2)C(=O)O)Br
  • InChIKey : HMZCOZKCHKWVOA-UHFFFAOYSA-N

The compound's thieno[2,3-b]pyridine ring system contributes to its chemical reactivity and biological properties. The presence of the bromine atom enhances its reactivity compared to similar compounds, allowing for diverse synthetic pathways and potential biological activities not observed in its analogs .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to thieno[2,3-b]pyridine structures. For instance, a study evaluated the effects of various thieno[3,2-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain compounds exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells .

CompoundCell LineGI50_{50} (μM)Effect on ViabilityNotes
2eMDA-MB-23113DecreasedReduced tumor size in CAM model
DoxorubicinMDA-MB-231N/ASignificant reductionPositive control

The compound 2e demonstrated a GI50_{50} concentration of 13 μM, leading to decreased cell proliferation and increased G0/G1 phase cells in comparison to control treatments . This suggests that 6-bromothieno[2,3-b]pyridine-2-carboxylic acid and its derivatives may serve as promising candidates for further development in cancer therapeutics.

The mechanism through which 6-bromothieno[2,3-b]pyridine-2-carboxylic acid exerts its biological effects is still under investigation. Preliminary findings suggest interactions with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic benefits .

Synthesis and Derivative Development

Various methods have been developed for synthesizing 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. The presence of the carboxylic acid group allows for further functionalization, potentially leading to new derivatives with enhanced biological activity. These derivatives can be tailored to improve selectivity and potency against specific biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.